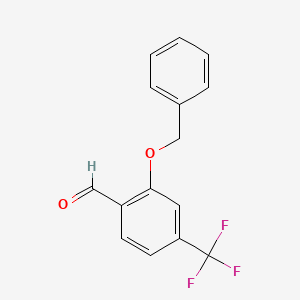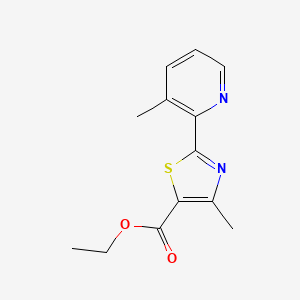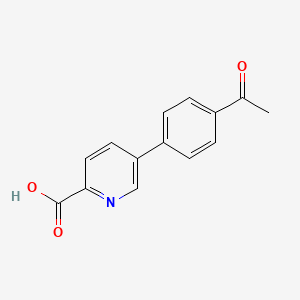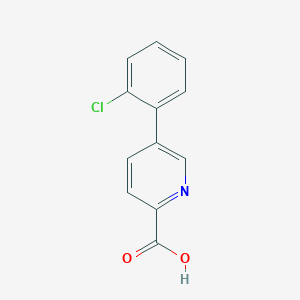
5-(3-Methoxycarbonylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxycarbonylphenyl)picolinic acid (5-MCPPA) is a natural product derived from the fungus Aspergillus fumigatus. It is a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs and other xenobiotics. 5-MCPPA has been studied for its potential use in laboratory experiments, drug development, and drug-drug interactions.
科学研究应用
5-(3-Methoxycarbonylphenyl)picolinic acid, 95% is widely used in laboratory experiments and drug development. It has been used to study the mechanism of action of CYP2C9 and other enzymes involved in drug metabolism. It has also been used to study drug-drug interactions and the effect of drugs on the liver and other organs. In addition, 5-(3-Methoxycarbonylphenyl)picolinic acid, 95% has been used to study the effects of various drugs on the central nervous system and other physiological systems.
作用机制
5-(3-Methoxycarbonylphenyl)picolinic acid, 95% inhibits the activity of CYP2C9 by forming a covalent bond with the enzyme. This covalent bond prevents the enzyme from carrying out its normal functions, thus inhibiting its activity. In addition, 5-(3-Methoxycarbonylphenyl)picolinic acid, 95% is believed to inhibit the activity of other enzymes involved in drug metabolism, such as CYP3A4 and CYP1A2.
Biochemical and Physiological Effects
5-(3-Methoxycarbonylphenyl)picolinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the activity of CYP2C9, as well as other enzymes involved in drug metabolism. In addition, it has been shown to inhibit the activity of other enzymes involved in drug metabolism, such as CYP3A4 and CYP1A2. In animal studies, 5-(3-Methoxycarbonylphenyl)picolinic acid, 95% has been shown to reduce the levels of drugs in the blood and to increase the levels of drugs in the liver. It has also been shown to reduce the levels of certain hormones, such as cortisol and testosterone.
实验室实验的优点和局限性
One of the main advantages of using 5-(3-Methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments is its high potency. It is a very potent inhibitor of CYP2C9, as well as other enzymes involved in drug metabolism. In addition, it is relatively easy to synthesize and is stable in solution. However, there are some limitations to using 5-(3-Methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). In addition, it has a relatively low solubility in aqueous solutions, so it must be used in high concentrations.
未来方向
In the future, 5-(3-Methoxycarbonylphenyl)picolinic acid, 95% could be used to study the effects of drugs on other organs and systems, such as the cardiovascular and immune systems. It could also be used to study the effects of drugs on gene expression and epigenetic mechanisms. Additionally, 5-(3-Methoxycarbonylphenyl)picolinic acid, 95% could be used to study the effects of drugs on the development of cancer and other diseases. Finally, it could be used to study the effects of drugs on the gut microbiome and its role in drug metabolism.
合成方法
5-(3-Methoxycarbonylphenyl)picolinic acid, 95% can be synthesized from the reaction of 3-methoxycarbonylphenol and picolinic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is conducted at a temperature of 80-90°C. The reaction is typically completed within 1-2 hours. The product obtained is a white crystalline solid with a melting point of 122-123°C.
属性
IUPAC Name |
5-(3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(7-10)11-5-6-12(13(16)17)15-8-11/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCVQRSCAMYBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679308 |
Source


|
| Record name | 5-[3-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxycarbonylphenyl)-picolinic acid | |
CAS RN |
1242339-64-5 |
Source


|
| Record name | 5-[3-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)


![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)





